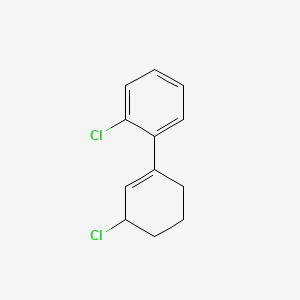

2',5-Dichloro-2,3,4,5-tetrahydro-1,1'-biphenyl

Description

2',5-Dichloro-2,3,4,5-tetrahydro-1,1'-biphenyl is a chlorinated biphenyl derivative featuring a partially hydrogenated biphenyl core with chlorine substituents at the 2' and 5' positions. This compound belongs to a class of molecules with applications in organic synthesis, agrochemicals, and pharmaceuticals, where substituents on the biphenyl scaffold modulate reactivity, stability, and biological activity .

Properties

Molecular Formula |

C12H12Cl2 |

|---|---|

Molecular Weight |

227.13 g/mol |

IUPAC Name |

1-chloro-2-(3-chlorocyclohexen-1-yl)benzene |

InChI |

InChI=1S/C12H12Cl2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-2,6-8,10H,3-5H2 |

InChI Key |

PFNYXNZIRLFLGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C=C(C1)C2=CC=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of biphenyl derivatives, including 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl, often involves metal-catalyzed cross-coupling reactions. Common methods include the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids, and the Ullmann reaction, which involves copper catalysts .

Industrial Production Methods: Industrial production of biphenyl derivatives typically employs scalable methods such as the Wurtz-Fittig reaction, where aryl halides react with sodium metal, and the Kumada coupling, which uses Grignard reagents and nickel catalysts .

Chemical Reactions Analysis

Types of Reactions: 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:

Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions due to the presence of aromatic rings.

Oxidation and Reduction: These reactions can modify the functional groups attached to the biphenyl core.

Nucleophilic Substitution: The chlorine atoms in 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

Nucleophilic Substitution: Nucleophiles such as amines and alkoxides can be used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives .

Scientific Research Applications

2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the biphenyl core can influence the compound’s binding affinity and specificity towards these targets . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

*Molecular weights calculated based on formula where explicit data are unavailable.

Physical and Chemical Properties

Boiling Points/Solubility :

Toxicity and Environmental Impact

- Chlorinated biphenyls are associated with environmental persistence and bioaccumulation. Higher chlorination (e.g., 2,2’,5,5’-tetrachloro) increases toxicity risks, akin to polychlorinated biphenyls (PCBs) .

Biological Activity

2',5-Dichloro-2,3,4,5-tetrahydro-1,1'-biphenyl is a chlorinated biphenyl compound characterized by its unique tetrahydro structure and dichlorination at the 2' and 5' positions. The compound has garnered interest due to its potential biological activities, which may include interactions with various biological macromolecules and implications for therapeutic applications.

- Molecular Formula : C12H10Cl2

- Molecular Weight : Approximately 235.11 g/mol

- Structure : Contains a biphenyl core with two chlorine substituents and a saturated tetrahydro configuration.

Biological Activity Overview

Preliminary studies suggest that this compound may interact with proteins involved in metabolic pathways or cellular signaling. The presence of chlorine atoms can influence the compound's reactivity and biological interactions.

Key Biological Activities

- Antioxidant Activity : The compound may exhibit antioxidant properties, which are beneficial in mitigating oxidative stress.

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation through modulation of pro-inflammatory cytokines.

- Antimicrobial Effects : Research indicates potential activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of chlorinated biphenyls often correlates with their structural features. The dichlorination pattern and the tetrahydro configuration are believed to enhance the compound's affinity for specific biological targets.

| Compound Name | Molecular Formula | Chlorine Substituents | Notable Properties |

|---|---|---|---|

| This compound | C12H10Cl2 | 2 | Potential biological activity |

| Polychlorinated Biphenyl (PCB) | Varies | Varies | Environmental pollutant |

| 4-Chlorobiphenyl | C12H9Cl | 1 | Industrial chemical |

| 2-Chlorobiphenyl | C12H9Cl | 1 | Organic synthesis intermediate |

Case Studies and Research Findings

Recent studies have explored the biological implications of similar compounds:

- Antibacterial Activity : A study on diarylpentanoids revealed that structural modifications can enhance antibacterial efficacy against resistant strains like E. cloacae . This suggests that similar modifications in this compound could yield potent derivatives.

- Anti-inflammatory Mechanisms : Research into related compounds indicates that the presence of hydroxyl groups significantly boosts anti-inflammatory activity by inhibiting nitric oxide production in macrophage cell lines . This mechanism could be relevant for evaluating the therapeutic potential of this compound.

- Cytotoxicity Studies : Investigations into the cytotoxic effects of chlorinated biphenyls have shown varied results depending on the substitution pattern and molecular configuration. Understanding these interactions is crucial for assessing safety and efficacy in potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.